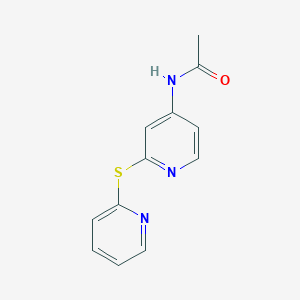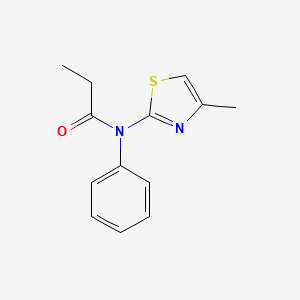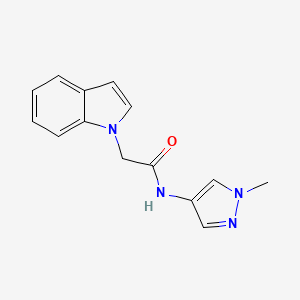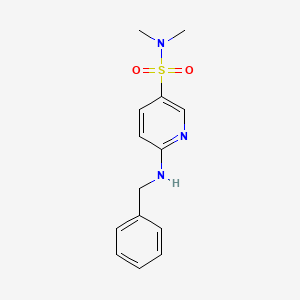
N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide, also known as PAP-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAP-1 belongs to the class of pyridinethione compounds and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide is not fully understood. However, it has been suggested that this compound exerts its anticancer and antiviral effects by inhibiting the activity of thiol-dependent enzymes, such as thioredoxin reductase and glutathione reductase. These enzymes are important for the maintenance of redox balance in cells and are overexpressed in cancer cells and virus-infected cells. By inhibiting the activity of these enzymes, this compound induces oxidative stress and apoptosis in cancer cells and inhibits the replication of viruses.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anticancer, antiviral, and anti-inflammatory properties, this compound has been shown to possess antioxidant and neuroprotective properties. This compound has also been found to regulate the expression of genes involved in cell growth, cell cycle, and apoptosis. Furthermore, this compound has been shown to enhance the activity of certain chemotherapeutic agents, making it a potential candidate for combination therapy.
実験室実験の利点と制限
One of the advantages of N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide for lab experiments is its high purity and high yield synthesis method. This allows for reproducible and consistent results. Another advantage of this compound is its broad spectrum of activity, making it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide. One direction is to further elucidate the mechanism of action of this compound, particularly its effect on thiol-dependent enzymes. Another direction is to investigate the potential of this compound for combination therapy with other chemotherapeutic agents. Furthermore, the development of this compound derivatives with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the exploration of this compound in preclinical and clinical trials may provide valuable insights into its safety and efficacy for human use.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits various biochemical and physiological effects and has been found to possess anticancer, antiviral, and anti-inflammatory properties. The synthesis method of this compound is simple and efficient, and its broad spectrum of activity makes it a potential candidate for the treatment of various diseases. Future research on this compound may provide valuable insights into its mechanism of action, potential for combination therapy, and safety and efficacy for human use.
合成法
N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-bromo-2-pyridinethiol with 4-pyridinecarboxaldehyde in the presence of a base. The resulting product is then treated with acetic anhydride to yield this compound. This method has been reported to yield high purity and high yield of this compound.
科学的研究の応用
N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-9(16)15-10-5-7-14-12(8-10)17-11-4-2-3-6-13-11/h2-8H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUAUUAVELZJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NC=C1)SC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7548019.png)
![2-[[2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7548032.png)


![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7548055.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-2-[(1-methylimidazol-2-yl)methylsulfanyl]imidazole](/img/structure/B7548060.png)
![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548066.png)

![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548074.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7548076.png)
![2-bromo-4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B7548079.png)
![4-bromo-2-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B7548087.png)

![1-[[(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7548113.png)